DTP3

NF-κB Multiple Myeloma Cancer Selectivity

Standard NF-κB inhibitors lack selectivity and cause off-target toxicity. DTP3 solves this via first-in-class allosteric disruption of GADD45β/MKK7 (Kd ~65 nM). - **Selectivity**: No activity against 142 kinases; >100-fold cancer cell sparing normal cells. - **Application**: Clean tool for JNK-mediated apoptosis in multiple myeloma & biomarker-driven PPI studies. - **Supply**: BenchChem provides research-grade DTP3 with documented PK profile (t1/2 1.26h i.v.).

Molecular Formula C26H35N7O5
Molecular Weight 525.6 g/mol
CAS No. 1809784-29-9
Cat. No. B3048762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTP3
CAS1809784-29-9
Molecular FormulaC26H35N7O5
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1
InChIKeyAOUZPXZGMZUQQS-YPAWHYETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTP3 GADD45β/MKK7 Inhibitor Overview


DTP3 (CAS 1809784-29-9) is a synthetic D-tripeptide (Ac-D-Tyr-D-Arg-D-Phe-NH₂) that acts as a first-in-class, selective inhibitor of the GADD45β/MKK7 protein-protein interaction [1]. It targets an essential cancer-selective cell-survival module downstream of the NF-κB pathway, effectively disrupting the complex with a Kd of ~65 nM and restoring MKK7/JNK-mediated apoptosis . Unlike broad-spectrum NF-κB inhibitors, DTP3 is designed to selectively kill multiple myeloma (MM) cells and other cancers with elevated GADD45β expression while sparing normal cells [2].

GADD45β/MKK7 PPI inhibition studies
Multiple myeloma cell-model research
Cancer-cell selectivity endpoint comparison

DTP3 Substitution Risks vs. Generic Inhibitors


Generic substitution of DTP3 with other NF-κB pathway inhibitors (e.g., proteasome inhibitors like bortezomib, IKKβ inhibitors) or broad-spectrum MAPK/JNK modulators is scientifically unsound. DTP3 is not a kinase ATP-competitive inhibitor; it acts via a unique allosteric mechanism to disrupt a specific protein-protein interaction (PPI) [1]. This mechanism confers high target selectivity; DTP3 does not affect the activity of 142 other protein kinases tested, a selectivity profile unattainable with conventional kinase inhibitors . Furthermore, DTP3's cancer-selective cytotoxicity is contingent upon target expression (high GADD45β, functional MKK7), a biomarker-defined activity that is absent in generic pathway inhibitors which often exhibit dose-limiting toxicities to normal tissues [2].

Mechanism mismatch: DTP3 disrupts a specific protein-protein interaction; ATP-competitive kinase inhibitors or proteasome inhibitors may not replicate this allosteric pathway modulation.
Selectivity divergence: DTP3 showed no inhibition of 142 tested kinases; broad‑spectrum NF‑κB or MAPK modulators often exhibit off‑target kinase activity that can alter experimental readouts.
Expression-dependent activity: DTP3’s effect requires high GADD45β and functional MKK7; generic pathway inhibitors lack this biomarker‑defined context, and their activity may not transfer to target‑expression‑based models.

DTP3 Selectivity & Efficacy Evidence


Cancer Cell Selectivity vs. Bortezomib

DTP3 exhibits anticancer potency similar to the clinical standard bortezomib in MM cell lines, but with more than 100-fold higher specificity for cancer cells over normal cells. Unlike bortezomib, DTP3 shows no toxicity to normal cells in vitro [1].

Cancer Cell Selectivity vs. Bortezomib
Head-to-head
>100‑fold higher cancer cell specificity vs. normal cells, compared with bortezomib
Reported cell-model selectivity endpoint
In vitro MM vs. normal cell lines; potency context is cell‑type dependent
NF-κB Multiple Myeloma Cancer Selectivity

Kinome-wide Selectivity Profile

In a panel of 142 protein kinases, DTP3 showed no inhibition of any kinase activity, demonstrating a highly selective profile . This contrasts sharply with ATP-competitive kinase inhibitors, which often exhibit significant off-target kinase inhibition due to conserved ATP-binding pockets.

Kinome‑wide Selectivity Profile
Data to verify
0 of 142 kinases inhibited
Kinase selectivity panel context
Class‑level inference; panel specificity may vary
Kinase Selectivity Off-target Effects Protein-Protein Interaction

In Vivo Efficacy & Tolerability

In mouse models of multiple myeloma, DTP3 at a dose of 14.5 mg/kg/day completely ablated tumor xenografts with no apparent side effects or toxicity to healthy tissues at therapeutically effective doses [1][2]. This in vivo safety/efficacy profile contrasts with many conventional chemotherapeutics and targeted agents that have narrow therapeutic indices.

In Vivo Xenograft Response
Reported
Complete tumor xenograft ablation; no apparent adverse effects at effective doses
In vivo model-response endpoint context
Mouse model; 14.5 mg/kg/day dosing; endpoints require species‑specific review
In Vivo Efficacy Xenograft Model Multiple Myeloma

DTP3 Research Application Scenarios


NF-κB Pathway Inhibition in Multiple Myeloma

Ideal for research programs seeking to dissect the NF-κB survival pathway specifically in multiple myeloma without inducing general cytotoxicity. DTP3's >100-fold cancer cell selectivity and in vivo tumor ablation without toxicity make it a superior tool compound compared to bortezomib or IKKβ inhibitors [1].

GADD45β/MKK7 PPI Disruption Modeling

Suitable for proof-of-concept studies targeting PPIs as a therapeutic strategy. DTP3 is a validated, first-in-class PPI inhibitor with a well-characterized allosteric mechanism and defined binding stoichiometry (Kd ~65 nM, 1:1 binding) . It serves as a benchmark for developing or screening novel PPI modulators.

Kinase-Independent JNK Apoptosis Activation

Useful for studies focused on restoring JNK-mediated apoptosis without directly inhibiting kinases. DTP3 specifically activates MKK7/JNK signaling while not affecting 142 other kinases, providing a clean pharmacological tool to study JNK's role in cancer cell death independent of broad kinase inhibition [2].

Cancer-Selective Therapeutic Safety Profiling

Applicable in preclinical safety pharmacology and toxicology programs aiming to establish a wide therapeutic index. DTP3's documented lack of target-organ toxicity in GLP safety studies and favorable PK profile (t1/2 1.26 h, AUC 6.43 mg/h/ml at ~10 mg/kg i.v.) support its use as a reference compound for developing cancer-selective agents [3].

Application
Selection Property
Validation Focus
Multiple myeloma NF-κB pathway studies
Cancer-cell selectivity profile
Cell-viability and apoptosis endpoints
PPI disruption proof‑of‑concept
Allosteric PPI mechanism
Binding stoichiometry and target engagement
JNK‑mediated apoptosis studies
Kinase‑independent MKK7/JNK activation
JNK signaling endpoint review
Preclinical safety pharmacology
Differentiated toxicity profile
Tolerability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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